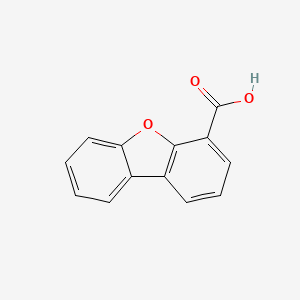

Ácido dibenzofurano-4-carboxílico

Descripción general

Descripción

El ácido dibenzofurano-4-carboxílico es un compuesto químico caracterizado por un esqueleto de dibenzofurano unido a un grupo ácido carboxílico en la cuarta posición. Esta estructura lo hace valioso en la síntesis orgánica y la investigación en ciencia de materiales . La fórmula molecular del ácido dibenzofurano-4-carboxílico es C13H8O3, y tiene un peso molecular de 212.2 g/mol .

Aplicaciones Científicas De Investigación

El ácido dibenzofurano-4-carboxílico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del ácido dibenzofurano-4-carboxílico implica su interacción con dianas moleculares y vías específicas. Por ejemplo, como inhibidor de la histona desacetilasa 8, afecta el estado de acetilación de las histonas, lo que lleva a cambios en la expresión genética y la función celular . Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.

Compuestos similares:

Dibenzofurano: Un compuesto padre con una estructura similar pero que carece del grupo ácido carboxílico.

Dibenzotiofeno: Contiene un átomo de azufre en lugar del átomo de oxígeno en el dibenzofurano.

Ácido benzofurano-2-carboxílico: Un compuesto relacionado con el grupo ácido carboxílico en la segunda posición.

Singularidad: El ácido dibenzofurano-4-carboxílico es único debido a la presencia del grupo ácido carboxílico en la cuarta posición, lo que proporciona un mango funcional para modificaciones químicas adicionales. Esto lo hace particularmente valioso en la química sintética y la investigación en ciencia de materiales .

Análisis Bioquímico

Biochemical Properties

The carboxylic acid group in Dibenzofuran-4-carboxylic acid serves as a crucial functional handle, facilitating further chemical modifications through reactions such as esterification, amidation, and coupling reactions, which are fundamental in building molecular complexity .

Cellular Effects

Currently, there is limited information available on the specific cellular effects of Dibenzofuran-4-carboxylic acid. It has been used in the synthesis of S. mansoni histone deacetylase 8 (HDAC8) inhibitors , suggesting potential roles in modulating gene expression and cellular metabolism.

Molecular Mechanism

Its role as a synthetic precursor in the synthesis of light-emitting polycyclic aromatic hydrocarbons (PAHs) and HDAC8 inhibitors suggests that it may interact with various biomolecules in these contexts .

Temporal Effects in Laboratory Settings

Dibenzofuran-4-carboxylic acid is stable with a storage temperature of -20°C and has a shelf life of at least 4 years

Metabolic Pathways

Benzofuran compounds are known to undergo two major catabolic routes: lateral and angular dioxygenation pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido dibenzofurano-4-carboxílico puede sintetizarse mediante diversos métodos. Un enfoque común implica la ciclización de orto-hidroxiestilbenos mediada por reactivos de yodo hipervalente . Otro método incluye la ciclización oxidativa de 2-hidroxiestilbenos utilizando (diacetoxiyodo)benceno como catalizador en presencia de ácido m-cloroperbenzoico . Además, los benzofuranos sustituidos pueden sintetizarse a partir de sus correspondientes 1-alil-2-aliloxibencenos sustituidos utilizando isomerización C- y O-alílica catalizada por rutenio seguida de metátesis de cierre de anillo .

Métodos de producción industrial: La producción industrial del ácido dibenzofurano-4-carboxílico normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los métodos específicos pueden variar dependiendo de la aplicación deseada y la disponibilidad de materiales de partida.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido dibenzofurano-4-carboxílico experimenta diversas reacciones químicas, que incluyen:

Reacciones electrofílicas: Como la halogenación y las reacciones de Friedel-Crafts.

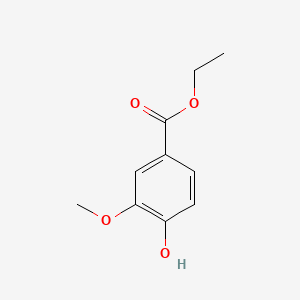

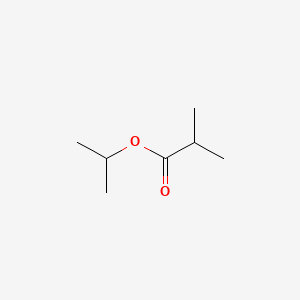

Esterificación y amidación: El grupo ácido carboxílico sirve como un mango funcional crucial, facilitando modificaciones químicas adicionales.

Reactivos y condiciones comunes:

Halogenación: Normalmente implica el uso de agentes halogenantes como cloro o bromo.

Reacciones de Friedel-Crafts: A menudo se llevan a cabo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.

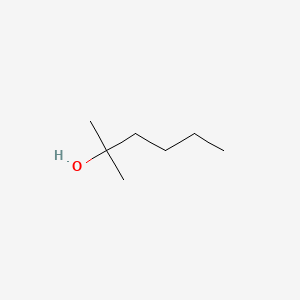

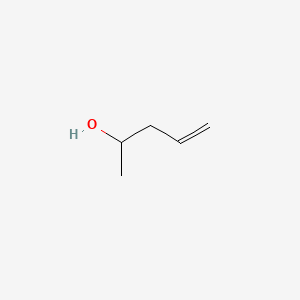

Esterificación: Implica la reacción con alcoholes en presencia de un catalizador ácido.

Amidación: Implica la reacción con aminas en condiciones apropiadas.

Productos principales:

Ácido dibenzofurano-4-carboxílico halogenado: Formado mediante halogenación.

Derivados de éster y amida: Formado mediante reacciones de esterificación y amidación.

Comparación Con Compuestos Similares

Dibenzofuran: A parent compound with a similar structure but lacking the carboxylic acid group.

Dibenzothiophene: Contains a sulfur atom in place of the oxygen atom in dibenzofuran.

Benzofuran-2-carboxylic Acid: A related compound with the carboxylic acid group at the second position.

Uniqueness: Dibenzofuran-4-carboxylic acid is unique due to the presence of the carboxylic acid group at the fourth position, which provides a functional handle for further chemical modifications. This makes it particularly valuable in synthetic chemistry and material science research .

Propiedades

IUPAC Name |

dibenzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMAWCXKHJSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307275 | |

| Record name | Dibenzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-05-2 | |

| Record name | 4-Dibenzofurancarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

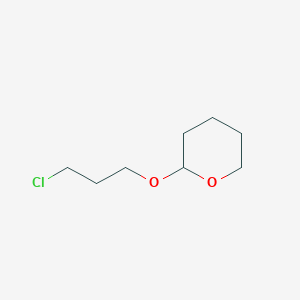

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can dibenzofuran-4-carboxylic acid be utilized in the synthesis of materials for OLEDs?

A1: Dibenzofuran-4-carboxylic acid can be used as a starting material for the synthesis of π-extended PAHs suitable for OLED applications. [] The research demonstrates a rhodium-catalyzed annulation reaction where dibenzofuran-4-carboxylic acid reacts with internal alkynes. The choice of catalyst, specifically whether a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp) ligand is used, dictates the reaction outcome. While [CpRhCl2]2 primarily yields isocoumarins, the non-methylated [CpRhI2]n catalyst facilitates the formation of naphthalene derivatives, ultimately leading to PAHs. [] These synthesized PAHs, with their extended π-systems, possess desirable optical properties for OLED applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.